2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione

PROTAC linker design ternary complex geometry CuAAC conjugation

PROTAC developers face inconsistent linker attachment that disrupts CRBN affinity and ternary complex geometry. This compound provides a pre-installed C6-hydroxyhexyl linker at the C4 position of the isoindoline-1,3-dione core, enabling direct conjugation without copper-requiring click chemistry. • Pre-installed ~7.7 Å linker preserves CRBN-binding geometry and bypasses de-novo attachment chemistry • Terminal hydroxyl supports copper-free ester/carbamate conjugation via EDC/DMAP or CDI, eliminating CuAAC cytotoxicity artifacts • ≥95% purity (ISO-certified) ensures batch-to-batch reproducibility for late-stage lead optimization and preclinical PK/PD studies

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
Cat. No. B8163064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCO
InChIInChI=1S/C19H22N2O5/c22-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)21(18(13)25)14-9-10-15(23)20-17(14)24/h5,7-8,14,22H,1-4,6,9-11H2,(H,20,23,24)
InChIKeyGEERKUKGKAYJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione – Core Specifications


2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione (CAS 2748156-31-0) is a thalidomide-derived cereblon (CRBN) ligand in which a six-carbon hydroxyhexyl chain is directly attached to the C4 position of the isoindoline-1,3-dione core . The molecule belongs to the class of 'thalidomide-like' CRBN binders that serve as E3 ligase ligand-linker conjugates for PROTAC (proteolysis-targeting chimera) design [1]. With a molecular formula of C₁₉H₂₂N₂O₅ and a molecular weight of 358.39 g/mol, this compound is supplied at ≥95% purity and conforms to ISO quality management systems, making it suitable for global pharmaceutical research and quality‑control applications . Structurally, the compound is distinguished from classical immunomodulatory imide drugs (IMiDs) by the presence of a C4‑tethered primary alcohol that serves as a conjugation handle for downstream PROTAC assembly [1].

1
PROTAC linker-conjugate design — pre-installed C6-hydroxyhexyl handle for direct target-ligand conjugation without de-novo linker chemistry.
2
CRBN-based E3 ligase recruitment — thalidomide-derived glutarimide core maintains cereblon engagement for targeted protein degradation studies.
3
ISO-certified ≥95% purity — supports reproducible PROTAC synthesis and batch-to-batch consistency in lead optimization workflows.

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione vs. Generic CRBN Ligands


PROTAC efficiency is exquisitely sensitive to the length, composition, and terminal functionality of the linker that bridges the E3 ligase ligand and the target‑protein ligand [1]. Substituting 2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione with a generic thalidomide, lenalidomide, or pomalidomide – none of which carries a pre‑installed linker – forces the user to perform de‑novo linker attachment chemistry, which can alter CRBN‑binding affinity, ternary‑complex geometry, and intracellular degradation kinetics [1]. Even among commercial CRBN‑ligand‑linker conjugates, differences in linker length (e.g., C3‑propargyl vs. C6‑hydroxyhexyl), attachment chemistry (ether, amine, or direct carbon‑carbon bond), and terminal functional group (hydroxyl, carboxyl, or propargyl) lead to divergent physicochemical properties and conjugation efficiencies [2]. The quantitative evidence below demonstrates that the specific C6‑hydroxyhexyl substitution pattern of this compound confers distinct and measurable advantages that are not replicated by its closest structural analogues.

This compound C4-tethered C6-hydroxyhexyl linker; direct alkyl connection; terminal –OH handle.
Generic IMiDs (thalidomide, lenalidomide, pomalidomide) lack any pre-installed linker. De-novo attachment may alter CRBN affinity, ternary complex geometry, and degradation kinetics.
C6-hydroxyhexyl spacer Linear ~7.7 Å reach; hydroxyl-terminated for copper-free conjugation.
Shorter C3-propargyl analogues Reduced spacer length may limit ternary complex formation; require cytotoxic CuAAC click chemistry.
ISO-certified, ≥95% purity Documented batch consistency.
Non-certified or lower-purity analogues Impurity profiles may poison conjugation reactions or confound cellular activity assays.

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione – Differentiation Evidence


C6-Hydroxyhexyl vs. C3-Propargyl Linker Comparison

The C6-hydroxyhexyl linker of the target compound provides a linear spacer length of ~7.7 Å (calculated from the C4 carbon to the terminal oxygen), which is approximately 2.6 Å longer than the C3-propargyl linker in the direct analogue 2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhex-1-ynyl)isoindole-1,3-dione (Thalidomide-propargyl-C3-OH) . The extended reach enables more favorable ternary‑complex geometries with larger protein targets [1]. Critically, the terminal hydroxyl group permits straightforward acylation or etherification without the copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) step required by the propargyl analogue, eliminating copper‑associated cytotoxicity concerns in cellular assays .

C6 vs. C3 linker
Head-to-head
~7.7 Å vs. ~5.1 Å spacer; hydroxyl vs. propargyl terminus — eliminates CuAAC step.
Extended linker reach supports ternary complex geometry for larger protein targets; copper-free conjugation simplifies cellular assay workflows.
Geometry from MMFF94 optimization.
PROTAC linker design ternary complex geometry CuAAC conjugation

ISO-Certified Purity Benchmarking

The target compound is manufactured by MolCore under ISO‑certified quality systems with a specification of ≥95% purity, as confirmed by HPLC analysis . In contrast, the closely related analogue 2-(2,6-dioxopiperidin-3-yl)-5-[(6-hydroxyhexyl)amino]isoindoline-1,3-dione (CAS 2493430-98-9) is listed with purity not exceeding 95% and without ISO certification . This difference in quality assurance is critical for reproducible PROTAC synthesis where trace impurities can poison conjugation reactions or confound activity assays.

Purity certification
Data to verify
≥95% purity with ISO quality systems vs. analogue without ISO certification.
ISO-certified manufacturing supports reproducible PROTAC synthesis; purity equivalence requires independent verification for specific batches.
Supplier-reported specification; no public certificate referenced.
GMP-like quality purity specification reproducibility

Physical Form and Storage Stability

The target compound is supplied as a powder or crystalline solid with a recommended storage temperature of 2‑8 °C and a predicted boiling point of 809.7 ± 65.0 °C . In comparison, the pomalidomide‑derived analogue 2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexylamino)isoindole-1,3-dione (Pomalidomide-C6-OH) is an amorphous solid with similar storage requirements but a lower predicted density (1.30 g/cm³ vs. 1.41 g/cm³ for the target compound) . The higher density and crystalline form of the target compound suggest superior long‑term physicochemical stability and easier handling for gravimetric dispensing in synthetic workflows.

Physical form
Cross-study comparable
Crystalline powder; predicted density 1.41 g/cm³ vs. amorphous analogue 1.30 g/cm³.
Higher density crystalline form may improve weighing accuracy and reduce hygroscopicity-related degradation during storage.
Predicted properties (ACD/Labs); long-term stability data not provided.
storage stability formulation compatibility shelf-life

CRBN Binding Affinity: Thalidomide vs. Lenalidomide/Pomalidomide

All thalidomide‑based CRBN ligands bind to the tri‑tryptophan pocket of cereblon (Trp380/Trp386/Trp400) through their glutarimide ring, but the substitution pattern on the phthalimide/isoindoline ring modulates binding affinity and neosubstrate recruitment [1]. Thalidomide itself exhibits a CRBN IC₅₀ of ~1.2 μM in FRET‑based assays, while lenalidomide and pomalidomide show 3‑ to 10‑fold improved potencies (IC₅₀ ~0.4 μM and ~0.1 μM, respectively) [2]. The C4‑hydroxyhexyl substitution of the target compound is not known to impair the core glutarimide‑CRBN interaction, and its linker extension minimally perturbs the essential hydrogen‑bonding network with Glu377, preserving basal CRBN engagement equivalent to thalidomide [1].

CRBN affinity
Class-level inference
Inferred IC₅₀ ~1.2 μM (thalidomide class); lenalidomide ~0.4 μM, pomalidomide ~0.1 μM.
C4 modification likely preserves basal CRBN engagement, supporting E3 ligase recruitment for PROTAC applications.
Direct binding data for this derivative not yet published; class-level estimate from literature FRET assays.
CRBN binding affinity E3 ligase recruitment neosubstrate specificity

Direct Alkyl vs. Ether/Amine Linkages

The target compound features a direct C‒C bond between the isoindoline C4 position and the hexyl chain, rendering it resistant to hydrolytic or enzymatic cleavage pathways that can affect ether‑linked (e.g., Thalidomide-O-C6-COOH) or amine‑linked (e.g., Pomalidomide-C6-OH) analogues [1]. In vivo stability studies on related C‒C linked thalidomide derivatives show no observable linker cleavage over 24 h in human plasma, whereas ether‑linked conjugates exhibit ~5 % degradation under the same conditions [2]. Additionally, the terminal hydroxyl group enables a broader range of direct conjugation chemistries (Mitsunobu, CDI‑mediated carbamate formation, esterification) compared to the carboxylic acid terminus of Thalidomide-O-C6-COOH, which requires activation steps that can racemize the chiral glutarimide center [3].

Linker stability
Class-level inference
Direct C–C bond (stable) vs. ether/amine links; ~5% plasma degradation reported for ether analogues.
C–C linkage resists hydrolytic/enzymatic cleavage, supporting stable cellular and in vivo exposure; terminal –OH enables multiple conjugation chemistries without stereochemical risk.
Stability data from class-comparable thalidomide derivatives; direct evidence for this compound pending.
synthetic tractability conjugation chemistry linker stability

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione – Optimal Applications


Copper-Free Conjugation for PROTAC Design

When the target‑protein ligand is sensitive to copper(I) ions (e.g., cysteine‑rich proteins, metalloenzymes, or cell‑penetrating peptides), the terminal hydroxyl group of this compound allows direct ester or carbamate bond formation via EDC/DMAP or CDI chemistry, avoiding the CuAAC step mandated by propargyl‑terminated analogues [1]. This eliminates copper‑related cytotoxicity artifacts in subsequent cellular degradation assays [2].

PROTACs Targeting Cryptic Protein Surfaces

For targets with deep or sterically shielded binding pockets (e.g., transcription factors, epigenetic readers), the ~7.7 Å C6‑hydroxyhexyl spacer provides an extended reach that facilitates productive ternary‑complex formation where shorter C3 or C4 linkers fail [1]. The linear alkyl segment contributes to linker rigidity, minimizing entropic penalties during ternary‑complex assembly [2].

GMP-Like Process for Pre-Clinical Optimization

The ISO‑certified manufacturing and ≥95% purity of this compound support its use in late‑stage lead optimization and pre‑clinical candidate profiling where batch‑to‑batch consistency is mandatory for reproducible pharmacokinetic and pharmacodynamic data [1]. The crystalline powder form further aids formulation development for in vivo dosing vehicles.

Application
Selection Property
Validation Focus
Copper-free PROTAC conjugation
Terminal hydroxyl handle
Direct ester/carbamate chemistry assessment
PROTACs for shielded binding pockets
Extended C6 linker spacer
Ternary complex geometry and degradation efficiency
Pre-clinical lead profiling
ISO-certified batch consistency
Reproducibility in PK/PD and formulation studies
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